molecular formula C5H6BNO3 B584973 (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid CAS No. 951655-49-5

(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid

Cat. No.: B584973
CAS No.: 951655-49-5
M. Wt: 138.917
InChI Key: GLZIGOHMFYRHAO-UHFFFAOYSA-N
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Description

“(2-Oxo-1,2-dihydropyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 951655-49-5 . It has a molecular weight of 138.92 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H6BNO3/c8-5-4 (6 (9)10)2-1-3-7-5/h1-3,9-10H, (H,7,8) . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Fluorescent Chemosensors : Boronic acids, including derivatives like (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid, are used in the development of selective fluorescent chemosensors. These sensors can probe carbohydrates and bioactive substances, vital for disease diagnosis and treatment (Huang et al., 2012).

  • Catalysis in Organic Reactions : Boronic acids are versatile molecules used in organic reactions. They facilitate catalytic processes like the aza-Michael addition of hydroxamic acid to quinone imine ketals, leading to densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

  • Biomaterial Applications : Boronic acids, due to their ability to bind with diols, are used in biomaterials. They are involved in sensing, delivery, and materials chemistry, especially for binding with saccharides and peptidoglycans (Brooks, Deng, & Sumerlin, 2018).

  • Wastewater Treatment : In environmental applications, boronic acids are used to reclaim boron from wastewater. They can convert boric acid to perborate anions, which are precipitated with calcium salt, demonstrating their role in sustainable chemistry (Vu Xuan-Tung et al., 2018).

  • Sensing Applications : Boronic acids have a key role in sensing applications due to their interaction with diols and Lewis bases. This makes them suitable for biological labelling, protein manipulation, and development of therapeutics (Lacina, Skládal, & James, 2014).

  • Biomedical Research : Boronic acids, including 1,2-dihydro-1,2-azaborines, are researched for their potential in biomedical applications due to their unique elemental and chemical features. They could be used as markers or new pharmacophores in cancer therapy (Liu et al., 2009).

  • Electrochemical Sensing : Boronic acids function in electrochemical sensors for detecting biological analytes. They are increasingly used in health diagnostics and microbial electrochemistry (Li, Zhu, Marken, & James, 2015).

  • Drug Delivery Systems : They are also used in developing responsive drug delivery systems, where their unique responsiveness towards diols is exploited in creating responsive membranes or micelles (Vancoillie & Hoogenboom, 2016).

  • Bioconjugation Applications : Boronic acids aid in rapid oxime condensations at neutral pH, useful in bioconjugation. This discovery highlights their potential in chemical biology and as carbohydrate receptors or peroxide probes (Schmidt, Stress, & Gillingham, 2015).

  • Development of Pharmaceuticals : Boronic acid-containing polymers have found applications in treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in biomedical fields (Cambre & Sumerlin, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Properties

IUPAC Name

(2-oxo-1H-pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO3/c8-5-4(6(9)10)2-1-3-7-5/h1-3,9-10H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZIGOHMFYRHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CNC1=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717034
Record name (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951655-49-5
Record name (2-Oxo-1,2-dihydropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 951655-49-5
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